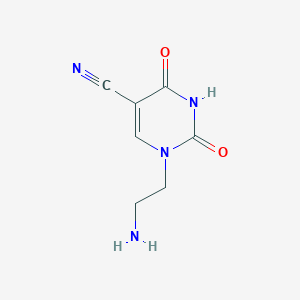
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Vue d'ensemble
Description
5,6-Dichloropyridine-2-carboxylic acid dimethylamide is an organic compound with the chemical formula C6H3Cl2NO2 . It belongs to the class of pyridine derivatives and contains two chlorine atoms attached to the pyridine ring. The compound is a white solid and has applications in synthetic chemistry and pharmaceutical research .
Synthesis Analysis
The synthesis of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide involves the reaction of 5,6-dichloropyridine-2-carboxylic acid with dimethylamine. The exact procedure and conditions would need to be referenced from relevant literature or experimental protocols .
Chemical Reactions Analysis
While specific reactions involving this compound would require detailed experimental data, it can serve as a precursor for various synthetic transformations. For instance, it might participate in nucleophilic substitution reactions or undergo further functionalization to yield more complex molecules. Investigating its reactivity with various reagents and conditions would provide valuable insights .
Applications De Recherche Scientifique
Complexation with Nucleotide Bases 5,6-Dichloropyridine-2-carboxylic acid dimethylamide demonstrates significant interaction with nucleotide bases. Research by Zimmerman, Wu, and Zeng (1991) in the field of molecular recognition reveals that molecular tweezers with active site carboxylic acids, such as 5,6-Dichloropyridine-2-carboxylic acid dimethylamide, form complexes with nucleotide bases. This complexation involves hydrogen bonds and a-stacking interactions, indicating potential applications in biochemical and pharmaceutical research (Zimmerman, Wu, & Zeng, 1991).
Synthetic Chemistry and Protecting Groups In synthetic chemistry, 5,6-Dichloropyridine-2-carboxylic acid dimethylamide is useful in creating new carboxy protecting groups. Kim and Misco (1985) demonstrated that 2,6-Dimethoxybenzyl esters, which can be derived from this compound, are oxidized efficiently to generate carboxylic acids. This suggests its utility in the synthesis of complex organic molecules (Kim & Misco, 1985).
Building Blocks in Industrial Chemistry Cabanal-Duvillard and Berrien (1999) have utilized 5,6-Dichloropyridine-2-carboxylic acid dimethylamide derivatives as key building blocks in industrial chemistry. These derivatives are particularly useful in the pesticide industry and medicinal chemistry, demonstrating the compound's versatility in various chemical applications (Cabanal-Duvillard & Berrien, 1999).
Antimicrobial Applications Shastri and Post (2019) explored the antimicrobial properties of derivatives of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. Their research indicates that these compounds exhibit significant antibacterial and antifungal activities, which could have implications for the development of new antimicrobial agents (Shastri & Post, 2019).
Esterification in Organic Synthesis Oohashi, Fukumoto, and Mukaiyama (2004) demonstrated an efficient method for the esterification of carboxylic acids using compounds related to 5,6-Dichloropyridine-2-carboxylic acid dimethylamide. This method is pivotal in the synthesis of various organic compounds, emphasizing the compound's role in facilitating chemical reactions (Oohashi, Fukumoto, & Mukaiyama, 2004).
Propriétés
IUPAC Name |
5,6-dichloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJYQNPBRLWOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridine-2-carboxylic acid dimethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)

![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)





![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)


